4-[3-(2-Methoxy-ethyl)-ureido]benzenesulfonyl chloride
Description
Properties
IUPAC Name |
4-(2-methoxyethylcarbamoylamino)benzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O4S/c1-17-7-6-12-10(14)13-8-2-4-9(5-3-8)18(11,15)16/h2-5H,6-7H2,1H3,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWCNGGYNOBVSCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC1=CC=C(C=C1)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorosulfonic Acid-Mediated Sulfonation
The foundational step in synthesizing benzenesulfonyl chloride derivatives involves sulfonation using chlorosulfonic acid (ClSO₃H). As demonstrated in CN105753751A, benzene derivatives react with ClSO₃H under controlled conditions to introduce the sulfonyl chloride group. For example:
- Reaction Setup : Chlorosulfonic acid is added to a reactor, followed by dropwise addition of a benzene derivative (e.g., toluene or xylene) at 25–30°C.
- Byproduct Management : Hydrogen chloride gas is condensed and absorbed, while sodium chloride is introduced post-sulfonation to enhance yield by reacting with residual chlorosulfonic acid.
- Purification : The crude product undergoes acid washing (e.g., 55% HCl) and distillation under vacuum (150°C/−0.098 MPa) to isolate high-purity benzenesulfonyl chloride.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 85–92% | |
| Reaction Temperature | 25–30°C | |
| Purity | >99% (by GC-MS) |
Regioselectivity Challenges in Substituted Benzenes
Electron-withdrawing groups (e.g., nitro, sulfonyl) direct sulfonation to meta positions, while electron-donating groups (e.g., methoxy) favor para/ortho positions. For 4-[3-(2-Methoxy-ethyl)-ureido]benzenesulfonyl chloride, the ureido group’s electron-withdrawing nature may compete with the 2-methoxyethyl donor, necessitating protective strategies during sulfonation.
Ureido Functionalization Techniques
Isocyanate-Amine Coupling
The ureido moiety is typically introduced via reaction between an amine and an isocyanate. In PMC7177897, benzenesulfonamides with ureido tails were synthesized by coupling aryl amines with alkyl isocyanates using carbodiimides (e.g., dicyclohexylcarbodiimide, DCC). For this compound:
- Substrate Preparation : 4-Aminobenzenesulfonyl chloride is synthesized via sulfonation of aniline derivatives.
- Urea Formation : The amine reacts with 2-methoxyethyl isocyanate in dimethylformamide (DMF) at 0–5°C, catalyzed by triethylamine.
- Workup : The product is purified via recrystallization or column chromatography.
Reaction Scheme :
$$
\text{4-Aminobenzenesulfonyl chloride} + \text{2-Methoxyethyl isocyanate} \xrightarrow{\text{Et}_3\text{N}} \text{this compound}
$$
Optimization Insights :
Alternative Ureido Formation via Carbonyldiimidazole (CDI)
CDI-mediated coupling offers a phosgene-free route:
- Activation : 4-Aminobenzenesulfonyl chloride reacts with CDI to form an imidazolide intermediate.
- Nucleophilic Attack : 2-Methoxyethylamine displaces imidazole, forming the ureido bond.
Advantages : Avoids hazardous isocyanates and improves reaction safety.
Integrated Synthetic Route for Target Compound
Stepwise Synthesis Protocol
- Sulfonation :
- Nitro Reduction :
- Ureido Formation :
Overall Yield : 72–78% (three steps).
Critical Process Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Sulfonation Temp | 25–30°C | Prevents tar formation |
| Isocyanate Equiv | 1.1–1.2 | Minimizes side products |
| Reaction pH | 8–9 (Et₃N) | Enhances nucleophilicity |
Analytical Characterization and Quality Control
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
4-[3-(2-Methoxy-ethyl)-ureido]benzenesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Hydrolysis: In the presence of water or aqueous base, the compound can hydrolyze to form the corresponding sulfonic acid and amine.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in an organic solvent at room temperature or slightly elevated temperatures.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid can be used to hydrolyze the compound.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be employed.
Major Products Formed
Sulfonamide Derivatives: Formed through nucleophilic substitution reactions.
Sulfonic Acid and Amine: Products of hydrolysis reactions.
Scientific Research Applications
Scientific Research Applications of 4-[3-(2-Methoxy-ethyl)-ureido]benzenesulfonyl chloride
This compound is a chemical compound with the molecular formula . It is a derivative of benzenesulfonyl chloride, modified with a methoxyethylcarbamoylamino group. This compound is primarily used in scientific research as a reagent in organic synthesis, enzyme inhibition studies, protein modification, and drug development. The sulfonyl chloride group's electrophilic nature makes it reactive towards nucleophiles, facilitating the formation of sulfonamide bonds.
Preparation Methods
The synthesis of this compound typically involves reacting benzenesulfonyl chloride with 2-methoxyethylamine under controlled conditions.
Synthetic Route:
- Starting Materials: Benzenesulfonyl chloride and 2-methoxyethylamine.
- Reaction Conditions: The reaction is conducted in an organic solvent like dichloromethane or chloroform at 0-5°C to prevent side reactions.
- Procedure: Benzenesulfonyl chloride is added dropwise to a solution of 2-methoxyethylamine in the solvent, with continuous stirring. The mixture is then warmed to room temperature and stirred for several hours.
- Purification: The crude product is purified by recrystallization or column chromatography.
Industrial production involves larger scale reactions with optimized conditions for higher yield and purity, potentially utilizing automated reactors and continuous flow systems.
Chemical Reactions
This compound undergoes several types of chemical reactions due to its sulfonyl chloride group:
- Nucleophilic Substitution: The sulfonyl chloride group reacts with nucleophiles like amines, alcohols, and thiols in an organic solvent at room temperature or slightly elevated temperatures, leading to sulfonamide derivatives.
- Hydrolysis: In the presence of water or aqueous base, it hydrolyzes to form the corresponding sulfonic acid and amine. Aqueous sodium hydroxide or hydrochloric acid can be used.
- Oxidation and Reduction: It can participate in oxidation and reduction reactions depending on the reagents and conditions, using oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Applications in Scientific Research
This compound is utilized in various scientific fields:
- Chemistry: As a reagent in organic synthesis for preparing sulfonamide derivatives.
- Biology: In enzyme inhibition studies and protein modification.
- Medicine: Investigated for potential use in drug development as a building block for pharmaceuticals.
- Industry: Utilized in producing specialty chemicals and materials.
The biological activity of this compound is influenced by its chemical structure. Key reactions include nucleophilic substitution, electrophilic aromatic substitution, and hydrolysis.
Research indicates potential biological activities:
- Antimicrobial Properties: Derivatives have shown effectiveness against bacterial strains, such as Staphylococcus aureus.
- Enzyme Inhibition: Explored for inhibiting β-carbonic anhydrases (CAs), which are vital in numerous physiological processes. Ureido-substituted benzenesulfonamides have shown inhibition profiles against multiple carbonic anhydrases.
Case Studies:
- Antiviral Activity: Benzenesulfonamide derivatives have shown effective inhibition against HIV-1.
- Anticancer Properties: Compounds from similar structures have exhibited anti-proliferative effects against breast cancer cell lines (MDA-MB-231 and MCF-7).
- Enzyme Inhibition Studies: Derivatives demonstrated high selectivity for carbonic anhydrase IX over CA II, indicating their potential as therapeutic agents in cancer treatment.
Data Table: Biological Activities of Related Compounds
Mechanism of Action
The mechanism of action of 4-[3-(2-Methoxy-ethyl)-ureido]benzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide bonds. This reactivity is exploited in various chemical and biological applications, where the compound acts as a key intermediate or reagent.
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound is distinguished by its 2-methoxyethyl-ureido substituent, which introduces steric bulk and electron-donating effects. Below is a comparison with key analogues:
Physicochemical Properties
- Solubility : The 2-methoxyethyl group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to halogenated analogues (e.g., bromophenyl in Compound 24).
- Boiling Points : Dichlorophenyl derivatives (e.g., ) exhibit higher predicted boiling points (~431°C) due to increased molecular weight and intermolecular forces.
Biological Activity
4-[3-(2-Methoxy-ethyl)-ureido]benzenesulfonyl chloride is a complex organic compound characterized by its unique chemical structure, which includes a sulfonyl chloride functional group and a ureido linkage. Its molecular formula is , with a molecular weight of approximately 292.74 g/mol. This compound has garnered attention in medicinal chemistry and organic synthesis due to its reactivity and potential biological activities.
The biological activity of this compound is largely influenced by its chemical structure. Key reactions include:
- Nucleophilic Substitution : The chloro group can be replaced by nucleophiles such as amines and thiols, allowing for the synthesis of various derivatives.
- Electrophilic Aromatic Substitution : The aromatic ring can undergo reactions such as nitration, sulfonation, and halogenation.
- Hydrolysis : This process yields sulfonic acid and urea derivatives, which may exhibit different biological properties.
These reactions are critical for developing compounds with enhanced biological activities or novel therapeutic applications .
Biological Activity
Research indicates that this compound may possess significant biological activities, including:
- Antimicrobial Properties : Some derivatives have shown effectiveness against various bacterial strains. For example, studies demonstrated that related compounds exhibited substantial inhibition against Staphylococcus aureus .
- Enzyme Inhibition : The compound has been explored for its ability to inhibit β-carbonic anhydrases (CAs), which are vital in numerous physiological processes. Ureido-substituted benzenesulfonamides have shown promising inhibition profiles against multiple carbonic anhydrases .
The mechanism of action involves the compound's reactivity towards biological macromolecules, particularly proteins and enzymes. The ureido group enhances the interaction with biological targets through hydrogen bonding, while the sulfonyl chloride moiety contributes to its electrophilic character, allowing it to participate in various biochemical reactions .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
- Antiviral Activity : A study evaluated the antiviral properties of similar benzenesulfonamide derivatives against HIV-1, revealing effective inhibition with EC50 values ranging from 90 nM to 10.81 μM .
- Anticancer Properties : Compounds derived from similar structures have shown significant anti-proliferative effects against breast cancer cell lines (MDA-MB-231 and MCF-7), with IC50 values indicating effective inhibition at low concentrations (1.52–6.31 μM) .
- Enzyme Inhibition Studies : Specific derivatives demonstrated high selectivity for carbonic anhydrase IX over CA II, with IC50 values ranging from 10.93–25.06 nM, indicating their potential as therapeutic agents in cancer treatment .
Data Tables
The following tables summarize key findings related to the biological activities of this compound and its derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
